1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine
Overview
Description
1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine is a chemical compound known for its unique structure and potential applications in various fields of research. The compound features a cyclopropane ring attached to a phenyl group substituted with a trifluoromethoxy group. This combination of structural elements imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific studies.
Preparation Methods
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine can be achieved through several synthetic routes. One common method involves the preparation of trifluoromethoxybenzene, followed by a cyclopropanation reaction to introduce the cyclopropane ring. . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine has found applications in various fields of scientific research:
Biology: It is studied for its potential biological activities, including interactions with specific receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparison with Similar Compounds
1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine can be compared with other similar compounds, such as:
1-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid: This compound features a carboxylic acid group instead of an amine group, leading to different chemical properties and applications.
1-[4-(Trifluoromethoxy)phenyl]cyclopropane:
The uniqueness of this compound lies in its combination of a trifluoromethoxy group and a cyclopropane ring with an amine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-8-3-1-7(2-4-8)9(14)5-6-9/h1-4H,5-6,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYUYWNRWUVYDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)OC(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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